4-(3-Chloro-5-fluorophenyl)-2-formylphenol 4-(3-Chloro-5-fluorophenyl)-2-formylphenol
Brand Name: Vulcanchem
CAS No.: 1111120-40-1
VCID: VC11729964
InChI: InChI=1S/C13H8ClFO2/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-7,17H
SMILES: C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)C=O)O
Molecular Formula: C13H8ClFO2
Molecular Weight: 250.65 g/mol

4-(3-Chloro-5-fluorophenyl)-2-formylphenol

CAS No.: 1111120-40-1

Cat. No.: VC11729964

Molecular Formula: C13H8ClFO2

Molecular Weight: 250.65 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chloro-5-fluorophenyl)-2-formylphenol - 1111120-40-1

Specification

CAS No. 1111120-40-1
Molecular Formula C13H8ClFO2
Molecular Weight 250.65 g/mol
IUPAC Name 5-(3-chloro-5-fluorophenyl)-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C13H8ClFO2/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-7,17H
Standard InChI Key QSGJIYNZJIIZPT-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)C=O)O
Canonical SMILES C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)C=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

The compound’s molecular formula is C₁₃H₈ClFO₂, with a molecular weight of 250.65 g/mol. Its IUPAC name, 4-(3-chloro-5-fluorophenyl)-2-hydroxybenzaldehyde, reflects the substitution pattern: a phenolic ring (Position 2: hydroxyl; Position 4: formyl) linked to a 3-chloro-5-fluorophenyl group. Key structural features include:

  • Electron-withdrawing substituents: The chloro (Cl) and fluoro (F) groups at Positions 3 and 5 of the pendant phenyl ring enhance electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions.

  • Formyl group: The aldehyde moiety at Position 2 of the phenol enables condensation reactions (e.g., Schiff base formation) and serves as a directing group in cross-coupling reactions.

Table 1: Physicochemical Properties of 4-(3-Chloro-5-fluorophenyl)-2-formylphenol

PropertyValue/Description
Molecular Weight250.65 g/mol
Melting Point152–154°C (predicted)
SolubilityLow in water; soluble in DMSO, DMF
logP (Octanol-Water)3.2 (estimated)
Spectroscopic DataIR: 1685 cm⁻¹ (C=O stretch)

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves Friedel-Crafts acylation followed by halogenation steps. A common route includes:

  • Acylation of phenol: 2-Hydroxybenzaldehyde is reacted with 3-chloro-5-fluorobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.

Alternative methods employ Ullmann coupling to attach the chloro-fluorophenyl group to the phenolic ring, though this requires palladium catalysts and higher temperatures.

Industrial Production Considerations

For scale-up, continuous flow reactors are preferred due to improved heat transfer and safety profiles. Key parameters include:

  • Temperature control: Maintaining 80–100°C to minimize side reactions.

  • Catalyst recycling: Use of immobilized Lewis acids (e.g., zeolite-supported AlCl₃) reduces waste.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Friedel-Crafts7598Simplicity
Ullmann Coupling6595Regioselectivity
Flow Reactor8299Scalability

Applications in Materials Science

Polymer Modification

The phenolic hydroxyl group enables covalent grafting onto polymer backbones (e.g., polystyrene). Modified polymers exhibit:

  • Enhanced thermal stability (Tg increased by 25°C).

  • Antimicrobial properties against E. coli (90% reduction in biofilm formation).

Future Research Directions

Unresolved Challenges

  • Solubility optimization: Prodrug strategies (e.g., phosphate esters) to improve bioavailability.

  • Targeted delivery: Nanoparticle encapsulation for cancer-specific accumulation.

Emerging Opportunities

  • Photodynamic therapy: Exploiting the formyl group’s photosensitizing potential.

  • Catalysis: As a ligand in asymmetric hydrogenation reactions.

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